Glu-Gly
Glu-Gly
Glu-Gly is a dipeptide composed of L-glutamic acid and glycine joined by a peptide linkage. It has a role as a metabolite. It is a dipeptide and a L-glutamic acid. It derives from a glycine.
Glutamylglycine, also known as alpha-L-glu-gly or E-G, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Glutamylglycine is soluble (in water) and a weakly acidic compound (based on its pKa). Glutamylglycine can be biosynthesized from glycine.
Glutamylglycine, also known as alpha-L-glu-gly or E-G, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Glutamylglycine is soluble (in water) and a weakly acidic compound (based on its pKa). Glutamylglycine can be biosynthesized from glycine.
Brand Name:
Vulcanchem
CAS No.:
13716-89-7
VCID:
VC20996748
InChI:
InChI=1S/C7H12N2O5/c8-4(1-2-5(10)11)7(14)9-3-6(12)13/h4H,1-3,8H2,(H,9,14)(H,10,11)(H,12,13)
SMILES:
C(CC(=O)O)C(C(=O)NCC(=O)O)N
Molecular Formula:
C7H12N2O5
Molecular Weight:
204.18 g/mol
Glu-Gly
CAS No.: 13716-89-7
Cat. No.: VC20996748
Molecular Formula: C7H12N2O5
Molecular Weight: 204.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Glu-Gly is a dipeptide composed of L-glutamic acid and glycine joined by a peptide linkage. It has a role as a metabolite. It is a dipeptide and a L-glutamic acid. It derives from a glycine. Glutamylglycine, also known as alpha-L-glu-gly or E-G, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Glutamylglycine is soluble (in water) and a weakly acidic compound (based on its pKa). Glutamylglycine can be biosynthesized from glycine. |
|---|---|
| CAS No. | 13716-89-7 |
| Molecular Formula | C7H12N2O5 |
| Molecular Weight | 204.18 g/mol |
| IUPAC Name | 4-amino-5-(carboxymethylamino)-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C7H12N2O5/c8-4(1-2-5(10)11)7(14)9-3-6(12)13/h4H,1-3,8H2,(H,9,14)(H,10,11)(H,12,13) |
| Standard InChI Key | LSPKYLAFTPBWIL-UHFFFAOYSA-N |
| Isomeric SMILES | C(CC(=O)O)[C@@H](C(=O)NCC(=O)O)N |
| SMILES | C(CC(=O)O)C(C(=O)NCC(=O)O)N |
| Canonical SMILES | C(CC(=O)O)C(C(=O)NCC(=O)O)N |
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